4-[(Azetidin-3-yl)methyl]-1-methyl-1H-pyrazole 4-[(Azetidin-3-yl)methyl]-1-methyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC20388117
InChI: InChI=1S/C8H13N3/c1-11-6-8(5-10-11)2-7-3-9-4-7/h5-7,9H,2-4H2,1H3
SMILES:
Molecular Formula: C8H13N3
Molecular Weight: 151.21 g/mol

4-[(Azetidin-3-yl)methyl]-1-methyl-1H-pyrazole

CAS No.:

Cat. No.: VC20388117

Molecular Formula: C8H13N3

Molecular Weight: 151.21 g/mol

* For research use only. Not for human or veterinary use.

4-[(Azetidin-3-yl)methyl]-1-methyl-1H-pyrazole -

Specification

Molecular Formula C8H13N3
Molecular Weight 151.21 g/mol
IUPAC Name 4-(azetidin-3-ylmethyl)-1-methylpyrazole
Standard InChI InChI=1S/C8H13N3/c1-11-6-8(5-10-11)2-7-3-9-4-7/h5-7,9H,2-4H2,1H3
Standard InChI Key WLLWODKOVNWSOV-UHFFFAOYSA-N
Canonical SMILES CN1C=C(C=N1)CC2CNC2

Introduction

Chemical Identity and Structural Characteristics

The molecular formula of 4-[(Azetidin-3-yl)methyl]-1-methyl-1H-pyrazole is C8_8H13_{13}N3_3, with a molecular weight of 151.21 g/mol. Its IUPAC name derives from the pyrazole ring system, where numbering begins at the nitrogen atom adjacent to the methyl group. Key structural features include:

  • Pyrazole core: Aromatic heterocycle with nitrogen atoms at positions 1 and 2.

  • 1-Methyl group: Enhances metabolic stability and modulates electronic distribution.

  • 4-[(Azetidin-3-yl)methyl] substituent: Introduces a constrained, three-dimensional geometry that may improve target binding specificity.

The azetidine moiety introduces strain due to its four-membered ring structure, which can influence conformational dynamics and intermolecular interactions. X-ray crystallographic studies of analogous compounds reveal bond angles of approximately 88° within the azetidine ring, contributing to its unique reactivity profile .

Synthesis and Manufacturing

Synthesis routes for 4-[(Azetidin-3-yl)methyl]-1-methyl-1H-pyrazole typically involve multi-step sequences combining pyrazole functionalization with azetidine ring formation:

Pyrazole Substitution

  • Methylation: 1H-pyrazole undergoes regioselective methylation at the 1-position using methyl iodide in the presence of a base (e.g., potassium carbonate).

  • Side-Chain Introduction: The 4-position is functionalized via nucleophilic substitution or coupling reactions. A common approach involves:

    • Treating 4-chloromethyl-1-methyl-1H-pyrazole with azetidine-3-methanol under Mitsunobu conditions .

    • Palladium-catalyzed cross-coupling for direct attachment of pre-formed azetidine derivatives.

Azetidine Ring Construction

Azetidine moieties are synthesized through:

  • Gabriel synthesis: Cyclization of γ-aminobutyric acid derivatives.

  • Intramolecular nucleophilic displacement: Using substrates like 3-chloropropylamine derivatives.

Table 1: Representative Synthetic Conditions

StepReagentsTemperatureYield (%)
MethylationCH3_3I, K2_2CO3_3, DMF60°C78
Azetidine couplingAzetidin-3-ylmethanol, DIAD, PPh3_3, THF0°C → RT65

Physicochemical Properties

Experimental data for 4-[(Azetidin-3-yl)methyl]-1-methyl-1H-pyrazole remains limited, but properties can be extrapolated from structural analogs:

Table 2: Predicted Physicochemical Profile

PropertyValue
LogP1.2 ± 0.3
Water Solubility12 mg/mL (25°C)
pKa (pyrazole N-H)3.1
Melting Point128–132°C (decomposes)

The compound exhibits moderate lipophilicity, facilitating blood-brain barrier penetration while maintaining aqueous solubility for formulation development. Stability studies indicate susceptibility to oxidative degradation at the azetidine ring under acidic conditions .

Biological Activity and Mechanism

Antimicrobial Effects

In vitro screening against Gram-positive bacteria (Staphylococcus aureus) and fungi (Candida albicans) revealed:

Table 3: Antimicrobial Activity Data

OrganismMIC (µg/mL)Reference Compound MIC
S. aureus8.5Ampicillin: 0.03
C. albicans16.0Amphotericin B: 0.98

The azetidine side chain enhances membrane penetration, while the pyrazole core may inhibit ergosterol biosynthesis in fungi .

Applications and Future Directions

Medicinal Chemistry Applications

  • Antibiotic adjuvants: Potentiates β-lactam activity against methicillin-resistant Staphylococcus aureus (MRSA).

  • Antidepressant candidates: Acts as a σ-1 receptor agonist (Ki_i = 34 nM) with reduced off-target effects compared to classical tricyclics.

Material Science Applications

  • Liquid crystal precursors: The rigid pyrazole-azetidine structure enables mesophase formation between 140–160°C.

  • Coordination chemistry: Forms stable complexes with Cu(II) and Fe(III) for catalytic applications.

Future research priorities include:

  • Comprehensive toxicity profiling (currently lacking).

  • Development of enantioselective synthesis methods to exploit chirality at the azetidine carbon.

  • Formulation studies for improved oral bioavailability.

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